molecular formula C12H9Cl2NO3S B185136 2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide CAS No. 88522-16-1

2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide

Cat. No. B185136
CAS RN: 88522-16-1
M. Wt: 318.2 g/mol
InChI Key: XEEYCQXDSFIFTC-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It was first introduced in the market in the 1970s and has since become one of the most commonly prescribed NSAIDs. Diclofenac is known for its potent analgesic and anti-inflammatory effects, making it an effective treatment option for a wide range of conditions.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide is based on its ability to inhibit the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX enzymes, 2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide has a number of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have an effect on platelet aggregation and to have some antioxidant properties.

Advantages and Limitations for Lab Experiments

2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide is a widely used drug in laboratory experiments due to its potent anti-inflammatory and analgesic effects. It is also relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments, including the potential for side effects and the need for careful dosing.

Future Directions

There are a number of future directions for research on 2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide, including the development of new formulations and delivery methods, the investigation of its potential for the treatment of other conditions, and the study of its long-term effects on human health. Additionally, there is a need for further research on the mechanisms of action of 2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-hydroxyaniline in the presence of a base, such as triethylamine. The resulting product is then treated with sodium hydroxide to form the final compound, 2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide. The synthesis of 2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide is a complex process that requires careful attention to detail and the use of specialized equipment.

Scientific Research Applications

2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide has been extensively studied for its therapeutic effects and has been found to be effective in the treatment of a variety of conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been used in the treatment of acute pain, such as postoperative pain, and chronic pain, such as neuropathic pain.

properties

CAS RN

88522-16-1

Molecular Formula

C12H9Cl2NO3S

Molecular Weight

318.2 g/mol

IUPAC Name

2,5-dichloro-N-(3-hydroxyphenyl)benzenesulfonamide

InChI

InChI=1S/C12H9Cl2NO3S/c13-8-4-5-11(14)12(6-8)19(17,18)15-9-2-1-3-10(16)7-9/h1-7,15-16H

InChI Key

XEEYCQXDSFIFTC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)O)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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